

Methyl 2-bromo-4-hydroxybenzoate: Physical Properties & Characterization Guide[2]

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Compound of Interest

Compound Name:	Methyl 2-bromo-4-hydroxybenzoate
CAS No.:	101085-03-4
Cat. No.:	B3030892

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Executive Summary

Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated phenolic ester used primarily as an intermediate in the synthesis of complex pharmaceutical agents, including FTase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

Critical Technical Distinction: Researchers frequently confuse this compound with its regioisomers.

- Target Compound: Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4).[1][2]
- Common Isomer: Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2), which is the product of direct bromination of methyl paraben.
- Isomer: Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2).[3]

Unlike the 3-bromo isomer, the 2-bromo variant cannot be synthesized via direct electrophilic aromatic substitution of the ester due to directing group effects. It requires a specific multi-step

synthesis from nitro-aromatic precursors.

Chemical Identity & Structural Analysis

Property	Data
IUPAC Name	Methyl 2-bromo-4-hydroxybenzoate
CAS Number	101085-03-4
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
SMILES	<chem>COC(=O)C1=C(Br)C=C(O)C=C1</chem>
InChI Key	FDMYWFGQALCJRU-UHFFFAOYSA-N
Structural Features	<p>[1][3][2][4][5][6][7][8][9] • Ester (C1): Electron-withdrawing, meta-director. • Bromine (C2): Steric bulk, lipophilicity enhancer. • Hydroxyl (C4): H-bond donor, enables further functionalization (e.g., etherification).</p>

Thermodynamic & Physical Constants

Note: Experimental data for this specific isomer is rare in standard catalogs compared to the 3-bromo analog. Values below are synthesized from specific research theses and isomeric comparisons.

Constant	Value	Source/Notes
Physical State	Solid (Crystalline powder)	Observed in synthesis [1].
Melting Point	173.8 °C (Reported)	Cited in specific peptide synthesis literature [1]. Note: Significantly higher than the 3-bromo isomer (106–110°C), suggesting distinct crystal packing.
Boiling Point	~320 °C (Predicted)	Decomposition likely before boiling at atm pressure.
Density	1.68 ± 0.1 g/cm ³ (Predicted)	Based on halogenated benzoate trends.
pKa (Acidic)	8.1 ± 0.2 (Predicted)	The C2-Bromine (inductive withdrawing) slightly increases acidity vs. Methyl Paraben (pKa 8.47).
LogP (Lipophilicity)	2.45 (Computed)	Moderate lipophilicity; suitable for drug discovery scaffolds.

Solubility & Partitioning Profile

The compound exhibits a "paraben-like" solubility profile but with reduced water solubility due to the bromine atom.

- Soluble: DMSO (>50 mg/mL), DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.
- Sparingly Soluble: Diethyl Ether, Chloroform.
- Insoluble: Water (cold), Hexanes.

Solubility Logic for Purification:

- Recrystallization: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes is recommended. The compound dissolves in the hot organic phase and crystallizes upon cooling/antisolvent

addition.

Synthesis & Experimental Protocols

Core Directive: Why Direct Bromination Fails

You cannot synthesize this compound by brominating methyl 4-hydroxybenzoate. The C4-hydroxyl group is the strongest activator and directs incoming electrophiles to the C3 position (ortho to OH), yielding the 3-bromo isomer.

Correct Synthetic Route: To achieve the 2-bromo substitution, you must use a precursor where the position is established before the phenol is formed, or use steric blocking. The standard lab protocol involves a Sandmeyer-type transformation from the amino precursor.

Protocol: Diazotization of Methyl 4-amino-2-bromobenzoate

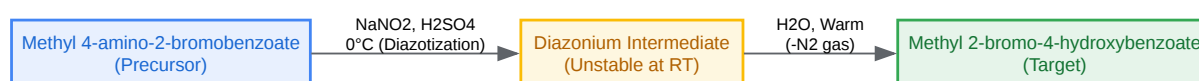
Reagents:

- Methyl 4-amino-2-bromobenzoate (Precursor)[6]
- Sulfuric Acid (H₂SO₄), conc.[3][6][10]
- Sodium Nitrite (NaNO₂)
- Water (H₂O)

Step-by-Step Methodology:

- **Dissolution:** Dissolve methyl 4-amino-2-bromobenzoate (1.0 eq) in a mixture of water and concentrated H₂SO₄ (approx. 10:1 v/v) in a round-bottom flask.
- **Diazotization:** Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition. Stir for 15–30 minutes.
- **Hydrolysis:** Allow the reaction mixture to warm to room temperature (or heat gently to 40–50°C if conversion is slow). The diazonium salt hydrolyzes to the phenol, releasing N₂ gas.
- **Workup:** Dilute with water and extract 3x with Ethyl Acetate.

- Washing: Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization.



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Figure 1: Synthetic pathway via diazonium hydrolysis, bypassing the directing group limitations of direct bromination.

Spectral Characterization

Use these predicted signal patterns to validate your product structure.

^1H NMR (400 MHz, CDCl_3)

- δ 7.85 ppm (d, $J=8.5$ Hz, 1H): H-6 proton. Deshielded by the adjacent ester carbonyl.
- δ 7.15 ppm (d, $J=2.4$ Hz, 1H): H-3 proton. The bromine at C2 shields this slightly less than H-6, but it is ortho to the Br and meta to the ester.
- δ 6.85 ppm (dd, $J=8.5, 2.4$ Hz, 1H): H-5 proton. Coupled to both H-6 and H-3.
- δ 5.50–6.00 ppm (br s, 1H): Phenolic -OH (Exchangeable).
- δ 3.90 ppm (s, 3H): Methyl ester ($-\text{OCH}_3$).

IR Spectrum (ATR)

- 3300–3400 cm^{-1} : O-H stretch (Broad).
- 1710–1725 cm^{-1} : C=O stretch (Ester).
- 1580–1600 cm^{-1} : C=C Aromatic ring stretch.

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